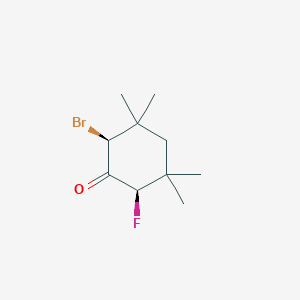
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one is a chiral compound with a unique structure characterized by the presence of bromine and fluorine atoms on a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexanone ring, which is then functionalized with bromine and fluorine atoms.
Bromination: The bromination step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Fluorination: The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are typical oxidizing agents.
Major Products
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Applications De Recherche Scientifique
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6R)-2-Bromo-3,3,5,5-tetramethylcyclohexan-1-one: Similar structure but lacks the fluorine atom.
(2S,6R)-2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one: Similar structure but lacks the bromine atom.
(2S,6R)-2-Chloro-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one: Similar structure with chlorine instead of bromine.
Uniqueness
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens provides distinct properties that are not observed in compounds with only one halogen.
Propriétés
Numéro CAS |
38381-36-1 |
|---|---|
Formule moléculaire |
C10H16BrFO |
Poids moléculaire |
251.14 g/mol |
Nom IUPAC |
(2S,6R)-2-bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16BrFO/c1-9(2)5-10(3,4)8(12)6(13)7(9)11/h7-8H,5H2,1-4H3/t7-,8+/m1/s1 |
Clé InChI |
LHLRIROEMBQTPH-SFYZADRCSA-N |
SMILES isomérique |
CC1(CC([C@@H](C(=O)[C@@H]1F)Br)(C)C)C |
SMILES canonique |
CC1(CC(C(C(=O)C1F)Br)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


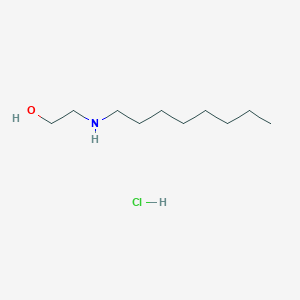

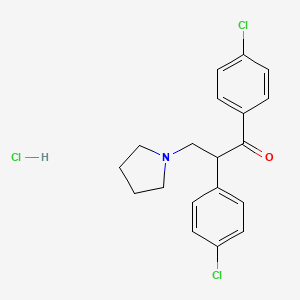
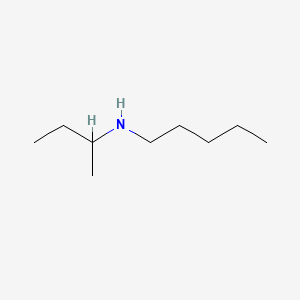
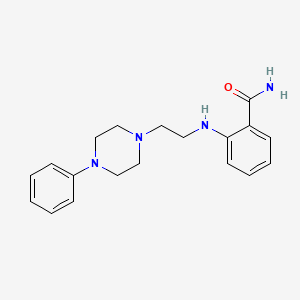


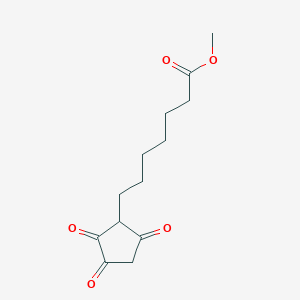
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)

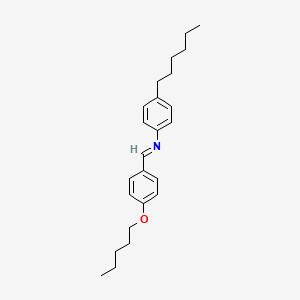
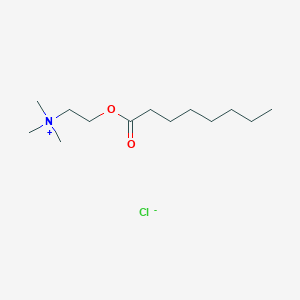
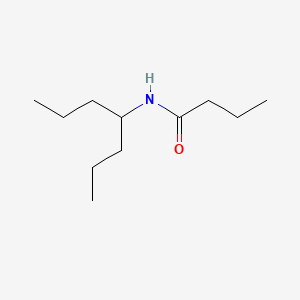
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
